9-Methyltriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C31H64 It is a methyl-branched alkane, specifically a derivative of triacontane, where a methyl group is attached to the ninth carbon atom in the chainThis compound is primarily found in natural sources such as plant waxes and insect cuticles, where it plays a role in protective and communicative functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as plant waxes. This process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The large-scale synthesis might also employ catalytic processes to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 9-Methyltriacontane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Although less common, reduction reactions can convert any oxidized derivatives back to the parent hydrocarbon.
Substitution: Halogenation is a common substitution reaction where this compound reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Restoration to the parent hydrocarbon.
Substitution: Haloalkanes.
Scientific Research Applications
9-Methyltriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in insect communication and as a component of insect cuticular waxes, which are crucial for water retention and protection against pathogens.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 9-Methyltriacontane in biological systems is primarily related to its physical properties. As a component of cuticular waxes in insects, it forms a hydrophobic barrier that prevents water loss and protects against microbial invasion. In plants, it contributes to the formation of a protective layer on the surface, aiding in water retention and defense against environmental stressors .
Comparison with Similar Compounds
2-Methyltriacontane: Another methyl-branched alkane with the methyl group on the second carbon.
3-Methyltriacontane: Similar structure with the methyl group on the third carbon.
Triacontane: The parent hydrocarbon without any methyl branching.
Uniqueness: 9-Methyltriacontane is unique due to its specific branching at the ninth carbon, which can influence its physical properties such as melting point and solubility. This specific structure can also affect its biological functions and interactions compared to other methyl-branched alkanes .
Properties
CAS No. |
85688-18-2 |
---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
9-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-31(3)29-27-25-11-9-7-5-2/h31H,4-30H2,1-3H3 |
InChI Key |
MXKLTXBVJPPEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.